8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
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Overview
Description
8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic compound belonging to the class of chromen derivatives. These compounds are known for their diverse biological activities, including cytotoxic, anti-inflammatory, and antioxidant properties . The unique structure of this compound, which includes a dioxolo ring fused to a chromen backbone, contributes to its distinct chemical and biological characteristics.
Preparation Methods
The synthesis of 8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multiple steps
Synthesis of Chromen Backbone: The chromen backbone can be synthesized through the reaction of omopropanoic acid with oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one.
Formation of Dioxolo Ring: The dioxolo ring is introduced through aldol condensation with aromatic aldehydes, resulting in the formation of the desired dioxolochromen structure.
Introduction of Morpholino Group:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves multiple molecular targets and pathways:
Cytotoxic Activity: The compound induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway.
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, protecting cells from oxidative damage.
Comparison with Similar Compounds
8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can be compared with other similar compounds, such as:
6-methyl-2H,8H-[1,3]dioxolo[4,5-g]chromen-8-one: This compound shares a similar dioxolochromen structure but lacks the morpholino group, resulting in different biological activities.
7-benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one: This derivative has a benzylidene substituent, which alters its cytotoxic and anti-inflammatory properties.
[1,3]dioxolo[4,5-c]quinoline derivatives: These compounds have a quinoline backbone instead of chromen, leading to distinct antibacterial and antifungal activities.
The uniqueness of this compound lies in its combination of the dioxolochromen structure with the morpholino group, which enhances its cytotoxic, anti-inflammatory, and antioxidant properties .
Properties
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-[1,3]dioxolo[4,5-g]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-10-6-18(7-11(2)22-10)8-12-3-17(19)23-14-5-16-15(4-13(12)14)20-9-21-16/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCWHPXKIQVACZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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